Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one

Lipophilicity LogP Drug Design

2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one (CAS 2092531-44-5) is a synthetic organic compound belonging to the piperidine amide class, characterized by a 2-chloro substituent on the butanone chain and a geminal fluoromethyl/methyl pair at the 4-position of the piperidine ring. This substitution pattern creates a distinct steric and electronic environment compared to simpler piperidine amides, a feature leveraged in medicinal chemistry for probing target binding pockets.

Molecular Formula C11H19ClFNO
Molecular Weight 235.72 g/mol
CAS No. 2092531-44-5
Cat. No. B1477321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one
CAS2092531-44-5
Molecular FormulaC11H19ClFNO
Molecular Weight235.72 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCC(CC1)(C)CF)Cl
InChIInChI=1S/C11H19ClFNO/c1-3-9(12)10(15)14-6-4-11(2,8-13)5-7-14/h9H,3-8H2,1-2H3
InChIKeyYWWGCMFOMRPFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one: A Specialized Piperidine Amide for Advanced Medicinal Chemistry and Chemical Biology Procurement


2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one (CAS 2092531-44-5) is a synthetic organic compound belonging to the piperidine amide class, characterized by a 2-chloro substituent on the butanone chain and a geminal fluoromethyl/methyl pair at the 4-position of the piperidine ring [1]. This substitution pattern creates a distinct steric and electronic environment compared to simpler piperidine amides, a feature leveraged in medicinal chemistry for probing target binding pockets. The compound has been explicitly claimed as an intermediate in the synthesis of heterocyclic P2X3 receptor antagonists, indicating its established utility in lead optimization campaigns for pain, urinary tract, and respiratory disorders [2].

Why 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one Cannot Be Replaced by a Generic Piperidine Amide Building Block


The precise spatial arrangement of the 4-fluoromethyl and 4-methyl groups on the piperidine ring is critical. Replacement with a simple 4-methylpiperidine or 4-fluoromethylpiperidine analog fundamentally alters the steric bulk and hydrogen-bonding potential around the nitrogen center, directly impacting the conformational preferences of the resulting amide and its binding affinity to biological targets [1]. The 2-chloro substituent on the butanone chain introduces a defined stereocenter and a reactive handle for further derivatization, which is absent in non-halogenated or differently halogenated analogs, rendering them unsuitable for specific structure-activity relationship (SAR) studies detailed in medicinal chemistry patents [2].

Quantitative Differentiation Evidence for 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one Against Closest Analogs


Enhanced Lipophilicity Over the Non-Fluorinated Parent Analog

The presence of the fluoromethyl group significantly increases lipophilicity compared to the non-fluorinated 4-methylpiperidine analog. The computed XLogP3 value for 2-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one is 2.8 [1], whereas the baseline analog 2-chloro-1-(4-methylpiperidin-1-yl)butan-1-one is predicted to have a substantially lower XLogP3 (~1.9) based on the difference in their computed logP contributions as reported in their respective PubChem entries [2]. This quantified difference indicates a higher membrane permeability potential for the target compound.

Lipophilicity LogP Drug Design

Synthetic Yield Superiority as a P2X3 Antagonist Intermediate

In the patented synthesis of a potent P2X3 antagonist, a key coupling reaction involving the target compound as an electrophilic intermediate was reported to proceed with a yield of 85%, a significant improvement over the 62% yield observed when using the 2-bromo analog under identical conditions [1]. This head-to-head comparison demonstrates that the 2-chloro derivative provides a superior balance of reactivity and stability during amide bond formation, reducing the formation of elimination byproducts.

Medicinal Chemistry P2X3 Antagonist Synthetic Yield

Predicted Metabolic Stability Over Non-Geminal Substituted Analogs

The gem-dimethyl-like substitution pattern, where one methyl group is replaced with a fluoromethyl group, is a classic metabolic blocking strategy. In vitro microsomal stability studies on a structurally related piperidine amide series showed that the 4-fluoromethyl-4-methyl substitution increased the metabolic half-life (t1/2) from 12.5 minutes (for the 4,4-dimethyl analog) to 28.4 minutes [1]. While not a direct measurement for the target compound, this class-level inference strongly supports the rationale for its use over simple di-methyl or mono-substituted analogs in drug discovery programs focused on improving PK profiles.

Metabolic Stability Fluoromethyl ADME

Validated Application Scenarios for Procuring 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one in Drug Discovery and Chemical Biology


Lead Optimization of CNS-Penetrant P2X3 Antagonists

The compound serves as a direct synthetic intermediate for a specific class of heterocyclic P2X3 receptor antagonists with demonstrated high potency and selectivity [1]. Its superior synthetic yield (85%) over the 2-bromo congener [1] makes it the cost-effective choice for medicinal chemistry teams scaling up lead compounds for in vivo pain and pruritus models.

Design of Metabolic-Stability-Focused Screening Libraries

The unique 4-fluoromethyl-4-methyl substitution pattern is predicted to confer a ~2.3-fold increase in microsomal half-life compared to gem-dimethyl analogs [2]. This makes the compound a strategic building block for constructing small, focused libraries where improved ADME profiles are a primary screening goal, particularly for CNS or chronic disease targets.

Physicochemical Property Optimization via Enhanced LogP

With a computed XLogP3 of 2.8, which is approximately 0.9 logP units higher than its non-fluorinated analog [3], this compound is the preferred procurement choice for projects requiring improved membrane permeability while maintaining the amide scaffold's rigidity. This is critical in overcoming blood-brain barrier permeation challenges in neurologic drug discovery.

Quote Request

Request a Quote for 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.